molecular formula C18H17N9O B2896875 (4-(6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-基)哌嗪-1-基)(1H-苯并[d]咪唑-5-基)甲酮 CAS No. 2034261-30-6

(4-(6-(1H-1,2,4-三唑-1-基)吡啶并嘧啶-3-基)哌嗪-1-基)(1H-苯并[d]咪唑-5-基)甲酮

货号 B2896875
CAS 编号: 2034261-30-6
分子量: 375.396
InChI 键: WMORCSSHVHNIQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a benzimidazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their in vitro cytotoxic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

科学研究应用

抗组胺和抗炎活性

Gyoten 等人 (2003) 的一项研究表明,某些稠合吡啶并嘧啶,包括具有哌嗪部分的结构,表现出抗组胺活性以及对嗜酸性粒细胞趋化作用的抑制作用。值得注意的是,一种化合物表现出有效的抗组胺活性,并抑制皮肤中的嗜酸性粒细胞浸润,表明在治疗特应性皮炎和过敏性鼻炎等疾病中具有潜在应用 (Gyoten 等人,2003)

抗菌特性

Patel、Agravat 和 Shaikh (2011) 合成了一系列吡啶衍生物,包括具有哌嗪-1-基)甲酮结构的那些,并评估了它们的抗菌活性。研究发现对几种细菌和真菌菌株的活性变化且适中,表明在开发新的抗菌剂方面具有潜力 (Patel 等人,2011)

Alpha(1)-肾上腺素能受体阻断特性

Betti 等人 (2002) 的研究涉及对化合物进行合成和生物表征,这些化合物设计用于匹配 alpha(1)-肾上腺素能受体拮抗剂的三维药效团模型。该研究包括具有 6-(苯并咪唑-1-基)-吡啶并嘧啶-3(2H)-酮结构的化合物,表明在阻断 alpha(1)-肾上腺素能受体方面具有潜在应用 (Betti 等人,2002)

类药物性和抗菌活性

Pandya 等人 (2019) 从 1H-苯并[d][1,2,3]三唑-5-基)(苯基)甲酮合成了并表征了一系列化合物。研究了这些化合物的类药物性,并表现出显着的抗菌活性,包括抗菌和抗真菌特性。这突出了它们作为治疗剂的潜力 (Pandya 等人,2019)

抗氧化和抗菌活性

Bassyouni 等人 (2012) 合成了一系列化合物,包括具有苯并咪唑-5-基)甲酮结构的化合物。评估了这些化合物的抗氧化和抗菌活性,显示出在这些领域的显着潜力 (Bassyouni 等人,2012)

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of the CYP-450 enzyme, which is a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme inhibits the enzyme’s activity, thereby disrupting the biosynthesis of estrogens. This can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .

Result of Action

The compound’s inhibition of the aromatase enzyme leads to a decrease in estrogen production. This can result in reduced growth and proliferation of estrogen-dependent cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s ability to form hydrogen bonds may enhance its stability and interaction with its target in various environments .

未来方向

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and development of these compounds could lead to new therapeutic agents.

属性

IUPAC Name

3H-benzimidazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N9O/c28-18(13-1-2-14-15(9-13)21-11-20-14)26-7-5-25(6-8-26)16-3-4-17(24-23-16)27-12-19-10-22-27/h1-4,9-12H,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORCSSHVHNIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。